molecular formula C15H18O3 B13488122 ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate

ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate

Cat. No.: B13488122
M. Wt: 246.30 g/mol
InChI Key: HMCZXRUEDOKTLT-XFXZXTDPSA-N
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Description

Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a naphthalene ring system, which is a fused pair of benzene rings, and an ester functional group, making it a molecule of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Carboxylic Acid+EthanolAcid CatalystEster+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} Carboxylic Acid+EthanolAcid Catalyst​Ester+Water

The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Transesterification: Different ester and ethanol.

Scientific Research Applications

Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the naphthalene ring system.

    Methyl 2-naphthoate: Contains a naphthalene ring but differs in the ester group.

    Ethyl benzoate: Another ester with a benzene ring but not a fused ring system.

Uniqueness

Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is unique due to its combination of a naphthalene ring system and an ester functional group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific structural features, such as in the synthesis of complex organic molecules or in the development of new pharmaceuticals.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl (2Z)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate

InChI

InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3/b12-9-

InChI Key

HMCZXRUEDOKTLT-XFXZXTDPSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC2=C1C=C(C=C2)OC

Canonical SMILES

CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC

Origin of Product

United States

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